N-Cyclohexyl L-Z-isoleucinamide
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Overview
Description
Benzyl N-[(2S,3S)-1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl]carbamate: is a synthetic organic compound with the molecular formula C20H30N2O3 and a molecular weight of 346.46 g/mol . This compound is characterized by its complex structure, which includes a benzyl group, a cyclohexylamino group, and a carbamate moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl L-Z-isoleucinamide typically involves the following steps:
Formation of the Carbamate Group: This is achieved by reacting benzyl chloroformate with the appropriate amine (cyclohexylamine) under basic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.
Medicine:
Drug Development: It is explored as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of N-Cyclohexyl L-Z-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway . This interaction is facilitated by the compound’s unique structure, which allows for specific binding and high affinity .
Comparison with Similar Compounds
Benzyl N-[(2S,3S)-1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl]carbamate: Similar in structure but may have different substituents on the benzyl or cyclohexyl groups.
N-Benzylcarbamate Derivatives: Compounds with variations in the amino acid derivative or the benzyl group.
Uniqueness:
Structural Complexity: The presence of both a benzyl group and a cyclohexylamino group in the same molecule is relatively unique.
Properties
IUPAC Name |
benzyl N-[(2S,3S)-1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-3-15(2)18(19(23)21-17-12-8-5-9-13-17)22-20(24)25-14-16-10-6-4-7-11-16/h4,6-7,10-11,15,17-18H,3,5,8-9,12-14H2,1-2H3,(H,21,23)(H,22,24)/t15-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCKMYLBTARYKI-YJBOKZPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1CCCCC1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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